REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.N12CCCN=C1CCCCC2.[CH3:22][C:23]1[O:24][CH2:25][CH:26]([C:28]([O:30][CH3:31])=[O:29])[N:27]=1>ClCCl.[Cu](Br)Br>[CH3:22][C:23]1[O:24][CH:25]=[C:26]([C:28]([O:30][CH3:31])=[O:29])[N:27]=1
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
copper bromide
|
Quantity
|
18.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1OCC(N1)C(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with argon gas for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue partitioned between ethyl acetate and 1:1 saturated aqueous ammonium chloride and ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1:1 saturated aqueous ammonium chloride and ammonium hydroxide, 10% aqueous citric acid, saturated sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |